molecular formula C13H8ClNO3 B105091 2-Chloro-5-nitrobenzophenone CAS No. 34052-37-4

2-Chloro-5-nitrobenzophenone

Cat. No. B105091
CAS RN: 34052-37-4
M. Wt: 261.66 g/mol
InChI Key: HRPHZUAPQWJPCZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the properties and reactivity of 2-Chloro-5-nitrobenzophenone. For instance, 2-Chloro-4-nitrobenzoic acid is an antiviral agent used in HIV treatment and immune deficiency diseases, and its structural versatility has been explored in solid-state forms . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block for heterocyclic synthesis .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid can be immobilized on Rink resin and undergo chlorine substitution and nitro group reduction to afford a range of heterocycles . Another compound, 2-Chloro-4-nitrobenzoic acid, forms molecular salts with pyridyl and benzoic acid derivatives through a crystal engineering approach . These methods could potentially be adapted for the synthesis of 2-Chloro-5-nitrobenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction, revealing the occurrence of halogen bonds alongside hydrogen bonds . This suggests that 2-Chloro-5-nitrobenzophenone may also exhibit interesting structural features due to the presence of chloro and nitro groups.

Chemical Reactions Analysis

Chemical reactions involving related compounds include the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. , and the chemoselective nitro group reduction and reductive dechlorination of 2-Chloro-5-nitrophenol by Ralstonia eutropha . These studies demonstrate the reactivity of chloro- and nitro-substituted compounds, which could be relevant to the chemical behavior of 2-Chloro-5-nitrobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated in various contexts. For example, the determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues involves gas-liquid chromatography, indicating the compound's amenability to analytical techniques . The co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibits a higher melting point than the pure components, suggesting enhanced thermal stability . These findings could inform the expected properties of 2-Chloro-5-nitrobenzophenone, such as its stability and detectability.

Scientific Research Applications

1. Spectroscopic Assessment and Molecular Structure Analysis

2-Chloro-5-nitrobenzophenone (2C5NB) has been extensively studied for its vibrational and electronic properties. A combination of experimental and theoretical (Density Functional Theory) approaches have been used to assign vibrational frequencies, providing valuable insights into the compound's structure. The charge density distribution, chemical reactivity spots, and molecular stability of 2C5NB have been explored, indicating its potential as a Non-Linear Optical (NLO) material. Docking studies have also revealed its role in binding proteins that inhibit L-glutamate oxidase (Arulaabaranam et al., 2022).

2. Electrochemical Reduction Study

The electrochemical reduction of related compounds such as p-nitrobenzophenone has been examined, providing a comprehensive understanding of the reduction mechanisms in aqueous media. This research contributes to the broader understanding of the reduction of organic compounds, particularly in varying pH conditions (Laviron et al., 1994).

3. Identification in Pharmaceutical Contamination

2C5NB has been identified as a contaminant in pharmaceutical products, such as nitrazepam. Methods like low-temperature spectrophosphorimetry have been employed for its determination, highlighting its relevance in pharmaceutical analysis (Hornyák & Székelyhidi, 1980).

4. Environmental Biodegradation Studies

Studies on related chloro-nitrophenol compounds have demonstrated their biotransformation by bacterial strains, revealing insights into environmental degradation processes. This research is crucial for understanding the environmental impact and biodegradation pathways of such compounds (Arora & Jain, 2012).

5. Synthesis and Structural Characterization

Research on the synthesis and structural characterization of derivatives and analogs of 2C5NB provides insights into its chemical properties and potential applications. This includes studies on color reactions with metallic ions, demonstrating its utility in various chemical applications (Zhang Li, 2000).

Safety And Hazards

2-Chloro-5-nitrobenzophenone is classified as an aquatic acute 2 and aquatic chronic 2 hazard . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHZUAPQWJPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187658
Record name 2-Chloro-5-nitrobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzophenone

CAS RN

34052-37-4
Record name 2-Chloro-5-nitrobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34052-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitrobenzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.086
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Synthesis routes and methods

Procedure details

The reaction is carried out as in Example 10 a) by reacting benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of aluminium chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
K Arulaabaranam, S Muthu, G Mani… - Analytical Chemistry …, 2022 - Taylor & Francis
… The title compound 2-chloro-5- nitrobenzophenone chemical formula C13H8CINO3 and its … as well as electronic properties of 2-Chloro-5-nitrobenzophenone (2C5NB). This exemplifies …
Number of citations: 3 www.tandfonline.com
RK Singh, DN Prasad, TR Bhardwaj - Medicinal Chemistry Research, 2013 - Springer
A series of novel substituted aminobenzophenone derivatives containing nitrogen mustard moiety (5a–f) were synthesized and characterized on the basis of their IR, 1 H NMR, 13 C …
Number of citations: 25 link.springer.com
VN Anikeev, AI Petrunin, YN Zhukov, MT Kilin… - Pharmaceutical …, 2005 - Springer
… based on the interaction of 2-chloro-5-nitrobenzophenone (II) with … of the reactants: 2-chloro-5-nitrobenzophenone–isopropyl … product as calculated for 2-chloro-5-nitrobenzophenone (II) …
Number of citations: 6 link.springer.com
T Daniel - 1990 - dspace.ncl.res.in
… patent, 2-chloro-5-nitrobenzophenone is treated with sodium salt of £-toIuenesuIfonamide in dimethyl formamide to g.ive 2(£-toIuenesuIfonamido)-5-nitrobenzophenone. It was …
Number of citations: 0 dspace.ncl.res.in
TS Sulkowski, SJ Childress - The Journal of Organic Chemistry, 1963 - ACS Publications
… A recent publication1 has described the preparation of 7-nitro-5-phenyl-2,3-dihydro-lff-l,4-benzodiazepine from 2-chloro-5-nitrobenzophenone and ethylenediamine. We have had …
Number of citations: 23 pubs.acs.org
R Ji, A Schäffer - … : The Official Journal of the International …, 2002 - Wiley Online Library
… Then 2-chloro-5-nitrobenzophenone (277mg, in 1ml dry THF… ) as eluent (Rf of 1, 2-chloro-5-nitrobenzophenone, and 2: 0.39, … the phenol and 2-chloro-5-nitrobenzophenone has reacted. …
JLC Radiopharm - 2002 - academia.edu
… Then 2-chloro-5-nitrobenzophenone (277mg, in 1ml dry THF… ) as eluent (Rf of 1, 2-chloro-5-nitrobenzophenone, and 2: 0.39, … the phenol and 2-chloro-5-nitrobenzophenone has reacted. …
Number of citations: 0 www.academia.edu
LH Sternbach, GA Archer, E Reeder - The Journal of Organic …, 1963 - ACS Publications
Condensation of 2-chloro-5-nitro-or 2-chloro-5-trifluoromethylbenzophenones with ethylenediamine gave the 7-nitro-or 7-trifluoromethyl-2, 3-dihydro-5-phenyl-líí-l, 4-benzodiizepines (…
Number of citations: 29 pubs.acs.org
A Yoshitake, Y Makari, M Endo - Journal of Labelled …, 1972 - Wiley Online Library
The synthesis from carbon‐ 14 C dioxide of 1, 3‐dihydro‐1‐methyl‐7‐nitro‐5‐phenyl‐2H‐1, 4‐benzodiazepin‐2‐one‐5‐ 14 C (I) for use in metabolic studies has been described. The …
BA Belkind - Journal of AOAC International, 1992 - academic.oup.com
… Samples of technical or formulated products are dissolved in 1,4-dioxane-hexane containing 2-chloro-5-nitrobenzophenone as internal standard. Following centrifugation and further …
Number of citations: 4 academic.oup.com

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